molecular formula C17H17NO3 B11466392 1-(Morpholin-4-ylmethyl)dibenzo[b,d]furan-2-ol

1-(Morpholin-4-ylmethyl)dibenzo[b,d]furan-2-ol

Cat. No.: B11466392
M. Wt: 283.32 g/mol
InChI Key: YTYHBHDEFGATPE-UHFFFAOYSA-N
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Description

1-(Morpholin-4-ylmethyl)dibenzo[b,d]furan-2-ol is a complex organic compound that belongs to the class of dibenzofurans Dibenzofurans are heterocyclic compounds consisting of two benzene rings fused to a central furan ring This particular compound is characterized by the presence of a morpholine group attached to the dibenzofuran core through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Morpholin-4-ylmethyl)dibenzo[b,d]furan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the O-arylation of substituted phenols followed by cyclization of diaryl ethers. The reaction conditions often require the use of metal complex catalysis to facilitate the formation of the dibenzofuran core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Morpholin-4-ylmethyl)dibenzo[b,d]furan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require the presence of a Lewis acid catalyst, such as aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

1-(Morpholin-4-ylmethyl)dibenzo[b,d]furan-2-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(Morpholin-4-ylmethyl)dibenzo[b,d]furan-2-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling . This inhibition can have therapeutic implications for the treatment of diabetes and other metabolic disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the morpholine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

1-(morpholin-4-ylmethyl)dibenzofuran-2-ol

InChI

InChI=1S/C17H17NO3/c19-14-5-6-16-17(12-3-1-2-4-15(12)21-16)13(14)11-18-7-9-20-10-8-18/h1-6,19H,7-11H2

InChI Key

YTYHBHDEFGATPE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=C(C=CC3=C2C4=CC=CC=C4O3)O

Origin of Product

United States

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